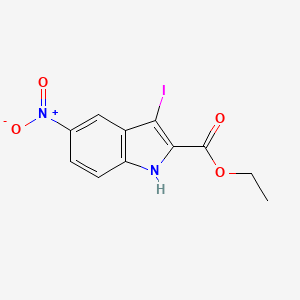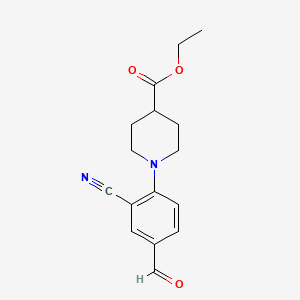![molecular formula C18H21BrClNO B1440782 4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride CAS No. 1220018-05-2](/img/structure/B1440782.png)
4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride
Vue d'ensemble
Description
“4-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C18H21BrClNO . It is derived from biphenyl, a type of organic compound that contains two phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound is based on a biphenyl core, which consists of two benzene rings connected by a single bond . One of the benzene rings is substituted with a bromine atom at the 3-position . The 4-position of the other benzene ring is connected to a piperidine ring through a methoxy group .Applications De Recherche Scientifique
Synthesis of Analgesics and Sedatives
The compound’s reactivity makes it a valuable precursor in the synthesis of various pharmaceuticals, particularly analgesics and sedatives . Its structural properties allow for the creation of molecules that can interact with biological targets to modulate pain and induce sedation.
Proteomics Research
This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression and function . Its molecular structure can be incorporated into larger biomolecules, aiding in the investigation of protein interactions and dynamics.
Electrophilic Aromatic Substitution Reactions
Due to the presence of a bromine atom, this compound is a candidate for electrophilic aromatic substitution reactions . This makes it useful in the synthesis of complex organic molecules where the introduction of functional groups at specific positions is required.
Free Radical Bromination
The benzylic position of this compound is susceptible to free radical bromination, which is a key step in the synthesis of various organic intermediates . This reaction is fundamental in creating compounds with desired properties for further chemical transformations.
Cytochrome P-450-dependent Monooxygenase Studies
The metabolism of this compound by cytochrome P-450-dependent monooxygenases has been studied in vitro . Understanding its metabolic pathways is crucial for drug development and toxicology studies.
Micellar Electrochemical Reduction
This compound undergoes reduction in cationic micelles, which is studied using electrochemically generated anion radicals . This process is significant in the field of green chemistry, where it can be applied to develop environmentally friendly synthetic methods.
Organometallic Chemistry
The compound’s structure allows for reactions at the benzylic position, making it relevant in organometallic chemistry, particularly in cross-coupling reactions like the Suzuki and Stille reactions . These reactions are pivotal in constructing carbon-carbon bonds in organic synthesis.
Chemical Synthesis and Material Science
Scientists in material science and chemical synthesis utilize this compound due to its versatile properties . It can be used to create new materials with specific characteristics or as a building block in the synthesis of complex molecules.
Propriétés
IUPAC Name |
4-[(2-bromo-4-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.ClH/c19-17-12-16(15-4-2-1-3-5-15)6-7-18(17)21-13-14-8-10-20-11-9-14;/h1-7,12,14,20H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJXYTMRWOJLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride | |
CAS RN |
1220018-05-2 | |
| Record name | Piperidine, 4-[[(3-bromo[1,1′-biphenyl]-4-yl)oxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















